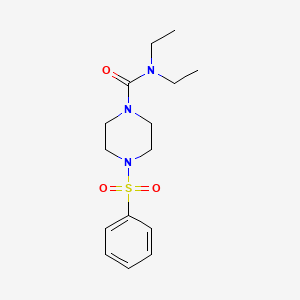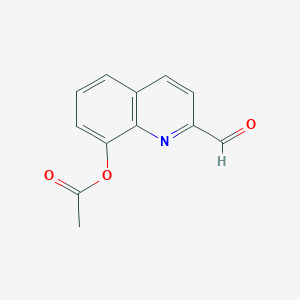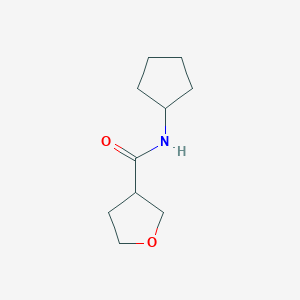![molecular formula C19H13F2N5OS B2770181 N-(4-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide CAS No. 894057-56-8](/img/structure/B2770181.png)
N-(4-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H13F2N5OS and its molecular weight is 397.4. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
- Alkylurea derivatives of similar compounds have shown significant anticancer effects, with potent antiproliferative activities and reduced toxicity, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Antimicrobial and Antituberculosis Activity
- Compounds with a 1,2,4-triazole ring system, similar to the queried compound, have been reported to possess a wide range of biological activities, including antibacterial, antifungal, and antituberculosis properties (MahyavanshiJyotindra et al., 2011).
Antiasthma Agents
- Derivatives of 1,2,4-triazolo[1,5-c]pyrimidines, a class related to the queried compound, have been found active as mediator release inhibitors and potential antiasthma agents (Medwid et al., 1990).
Herbicidal Activity
- Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Antiviral Activity
- Some novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives have demonstrated promising antiviral activity against hepatitis A virus (Shamroukh & Ali, 2008).
Analgesic/Anti-inflammatory Activity
- A new class of 1,2,4-triazole derivatives has been synthesized and evaluated for analgesic and anti-inflammatory activities, showing significant activity in tests and negligible gastrointestinal toxicity (Aytaç et al., 2009).
Insecticidal Agents
- Newly synthesized heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety have been found effective as insecticidal agents against the cotton leafworm (Soliman et al., 2020).
Pharmacological Probes
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been synthesized as pharmacological probes for studying the human A(2A) adenosine receptor, highlighting their potential in receptor studies (Kumar et al., 2011).
Structural and Chemical Analysis
- Studies involving the synthesis and structural analysis of triazole pyridazine derivatives, including their crystal structure characterization and DFT calculations, contribute to understanding the molecular structure and interactions of these compounds (Sallam et al., 2021).
Herbicide Resistance
- Mutants resistant to triazolopyrimidine sulfonanilide, a class of herbicides, have been studied, providing insights into herbicide resistance mechanisms (Subramanian et al., 1990).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5OS/c20-13-3-1-12(2-4-13)16-9-10-17-23-24-19(26(17)25-16)28-11-18(27)22-15-7-5-14(21)6-8-15/h1-10H,11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFJDCKFGIHVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)F)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2770099.png)


![2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2770106.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2770107.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2770108.png)

![5-(4-fluorobenzyl)-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2770112.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2770115.png)
![ethyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2770118.png)

![Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2770121.png)